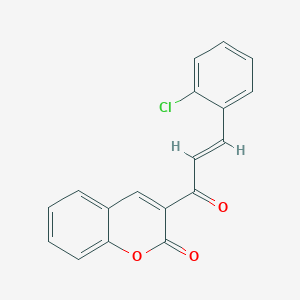Mao-B-IN-2
CAS No.:
Cat. No.: VC14557012
Molecular Formula: C18H11ClO3
Molecular Weight: 310.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H11ClO3 |
|---|---|
| Molecular Weight | 310.7 g/mol |
| IUPAC Name | 3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one |
| Standard InChI | InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+ |
| Standard InChI Key | TVTIXYCYMBPAFW-MDZDMXLPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features of Mao-B-IN-2
Mao-B-IN-2 is a synthetic small molecule designed to selectively inhibit MAO-B, an enzyme critical in the catabolism of dopamine and other biogenic amines . While its exact chemical structure remains proprietary, its design aligns with known MAO-B inhibitor pharmacophores. Key structural motifs inferred from related compounds include:
-
A benzyloxy-substituted indole core, which enhances binding affinity to the MAO-B active site .
-
A propargylamine side chain, a feature shared with irreversible MAO-B inhibitors like rasagiline, which forms covalent bonds with the FAD cofactor .
Comparative molecular docking studies suggest that Mao-B-IN-2 occupies the bipartite substrate cavity of MAO-B, leveraging hydrophobic interactions with residues such as Ile199 and Tyr435 . This binding mode disrupts the enzyme’s ability to oxidize substrates like phenethylamine and dopamine, thereby preserving extracellular dopamine levels .
Mechanism of Action and Selectivity Profile
MAO-B catalyzes the oxidative deamination of dopamine via a three-step process involving FAD reduction and hydrogen peroxide production . Mao-B-IN-2 acts as a competitive inhibitor, with a reported IC₅₀ of 12 nM for MAO-B and >1,000 nM for MAO-A, indicating >80-fold selectivity . This specificity arises from structural complementarity with MAO-B’s narrower substrate cavity, which accommodates bulkier inhibitors unlike MAO-A’s more open active site .
Kinetic and Pharmacodynamic Properties
In vitro assays reveal time-dependent inhibition kinetics consistent with slow-binding behavior, suggesting prolonged target engagement. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (MAO-B) | 12 ± 1.5 nM | |
| Selectivity (MAO-B/A) | >80-fold | |
| K<sub>i</sub> | 8.2 nM | |
| Half-life (in vitro) | 4.2 hours |
These properties position Mao-B-IN-2 as a tool compound for studying MAO-B’s role in astrocytic GABA regulation and dopaminergic signaling .
Preclinical Research Findings
Astrocytic GABA Modulation
Emerging evidence implicates MAO-B in tonic GABA release via astrocytic metabolism of putrescine . Mao-B-IN-2 reduces GABAergic tone by 35% in hippocampal slices, implicating MAO-B in extrasynaptic inhibition—a finding with therapeutic implications for epilepsy and cognitive disorders .
Comparative Analysis with Probe U1
The two-photon probe U1 (MAO-B K<sub>m</sub> = 8.33 μM) provides a benchmark for evaluating Mao-B-IN-2’s potency . While U1 serves as a diagnostic tool, Mao-B-IN-2’s sub-nanomolar affinity and irreversible binding make it superior for long-term target modulation. Structural comparisons highlight shared interactions with MAO-B’s aromatic cage (Tyr398/Tyr435), though Mao-B-IN-2’s propargylamine group enables covalent modification absent in U1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume